Methylene blue

Description

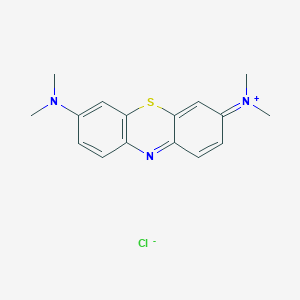

Structure

3D Structure of Parent

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

history of methylene blue discovery in biological staining

Tracing Methylene Blue's History

I've initiated a deep dive into the historical origins of this compound. My primary focus is on its discovery timeline and early uses, particularly within biological staining. I'm aiming to identify key figures, pinpoint dates, and understand the scientific milieu of the late 19th century.

Exploring Synthesis and Staining

I am now focusing on the specific chemical synthesis by Caro and Ehrlich's discovery of its staining abilities. I am concentrating on the initial applications and cellular targets in his early experiments. Also, I'm examining its influence on histology and microbiology, including its role in early neuroscience and identifying pathogens. I will be looking into the underlying chemical principles.

Exploring Early Discoveries

I've been delving into the early history of this compound. Heinrich Caro's 1876 synthesis at BASF seems to be a pivotal starting point. I'm focusing on how this initial discovery paved the way for its biological staining applications, and am now keen to understand the exact link.

Analyzing Staining Mechanisms

I'm now putting together the puzzle pieces, with Heinrich Caro's work as the cornerstone. Ehrlich's pioneering insights into staining nerve cells and bacteria are becoming clearer, alongside Koch's crucial bacterial staining applications. I'm focusing on the chemical principles. It seems a cationic dye binding acidic components explains much of the function. I feel the historical context and visualizations can come together to construct a detailed guide.

Methylene Blue: A Guide to High-Purity Synthesis and Purification for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Methylene Blue and the Imperative of Purity

First synthesized in 1876 by Heinrich Caro, methylthioninium chloride, commonly known as this compound (MB), holds the distinction of being the first fully synthetic drug used in medicine[1]. It is a phenothiazine dye with a rich history and a surprisingly broad range of applications, from its use as a biological stain and redox indicator to its therapeutic roles in treating methemoglobinemia and its investigational use in neurodegenerative diseases and malaria[1][2].

Despite its long history and widespread availability, a critical challenge persists for the scientific community: the purity of the compound. Commercial grades of this compound are often mixtures, containing significant amounts of demethylated congeners—such as Azure B, Azure A, and Azure C—and various inorganic salts[3][4][5][6]. For applications in drug development, quantitative biology, or electrochemistry, where stoichiometric accuracy and the absence of confounding variables are paramount, relying on off-the-shelf MB is often untenable. The presence of these impurities can lead to inconsistent results, erroneous data interpretation, and a lack of experimental reproducibility.

This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and analytical validation of high-purity this compound in a laboratory setting. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to not only execute the protocols but also to troubleshoot and adapt them. Every protocol is designed as a self-validating system, providing clear checkpoints and rationale for every step.

Part I: The Chemical Synthesis of this compound

The laboratory synthesis of this compound is a classic multi-step process in organic chemistry. The most established route, a modern adaptation of the Bernthsen synthesis, builds the characteristic tricyclic phenothiazine core through a carefully orchestrated series of nitrosation, reduction, and oxidative coupling reactions.

Core Synthesis Pathway: From N,N-dimethylaniline to this compound

The synthesis begins with the readily available starting material, N,N-dimethylaniline. The overall transformation can be understood in three principal stages:

-

Formation of the Key Intermediate: N,N-dimethyl-p-phenylenediamine is prepared from N,N-dimethylaniline.

-

Introduction of the Sulfur Moiety: The intermediate is oxidized in the presence of a sulfur source to create a thiosulfonic acid derivative.

-

Oxidative Condensation and Cyclization: This derivative is coupled with a second molecule of N,N-dimethylaniline, followed by an oxidative ring-closure to yield the final this compound molecule.

The following diagram outlines the critical transformations in this pathway.

Caption: Key stages in the laboratory synthesis of this compound.

Expertise in Practice: A Step-by-Step Synthesis Protocol

This protocol synthesizes information from established chemical literature, prioritizing reagents and conditions that enhance safety and yield while minimizing toxic byproducts[7][8]. For instance, it utilizes manganese dioxide as the oxidant instead of historically used dichromates, thereby avoiding toxic chromium waste[8].

Step 1: Preparation of N,N-dimethyl-p-phenylenediamine

-

Rationale: This two-step process first introduces a nitroso group at the para-position of N,N-dimethylaniline, which is then reduced to the primary amine, yielding the key building block.

-

Protocol:

-

In a flask submerged in an ice-salt bath to maintain 0-5 °C, dissolve N,N-dimethylaniline in a solution of concentrated hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions. The formation of a yellow precipitate of p-nitroso-N,N-dimethylaniline hydrochloride indicates the reaction is proceeding.

-

After the addition is complete, stir the mixture for an additional hour in the cold.

-

Isolate the precipitate by filtration and wash with cold, dilute HCl.

-

For the reduction step, suspend the filtered nitroso compound in water and, while cooling, add zinc dust in small portions, followed by concentrated HCl to facilitate the reduction to N,N-dimethyl-p-phenylenediamine. The disappearance of the yellow color signals the completion of the reduction.

-

The resulting solution containing the diamine is typically carried forward to the next step without isolation.

-

Step 2: Oxidative Coupling and Cyclization to this compound

-

Rationale: This is the core of the synthesis where the thiazine ring is constructed. The N,N-dimethyl-p-phenylenediamine is first oxidized and reacted with thiosulfate to form an intermediate. This intermediate then undergoes oxidative condensation with another molecule of N,N-dimethylaniline, and a final intramolecular cyclization, driven by an oxidant, forms the stable aromatic this compound cation[8].

-

Protocol:

-

To the chilled solution from Step 1, add sodium thiosulfate (Na₂S₂O₃) followed by the portion-wise addition of manganese dioxide (MnO₂). This forms the 2-amino-5-dimethylaminophenyl thiosulfonic acid intermediate[8].

-

Introduce a solution of N,N-dimethylaniline hydrochloride to the reaction mixture.

-

Add additional manganese dioxide and a catalytic amount of copper(II) sulfate. The copper sulfate facilitates the final oxidative ring-closure step.

-

Slowly heat the reaction mixture. The solution will transition through various colors, ultimately becoming a deep blue.

-

Once the reaction is complete (as determined by a spot test on filter paper showing a uniform blue), the crude this compound is typically precipitated by adding sodium chloride ("salting out").

-

The crude product is isolated by filtration and washed with a brine solution to remove excess inorganic salts.

-

Part II: The Purification Imperative

Crude this compound is unsuitable for most research applications. The primary goal of purification is the removal of two classes of contaminants: lower methylated thiazine dyes (especially Azure B) and inorganic salts used during the synthesis[4][6]. The choice of method depends on the scale and the desired final purity.

Method 1: Recrystallization (Bulk Inorganic Salt Removal)

-

Principle: This technique exploits the lower solubility of this compound in cold water compared to its high solubility in hot water. While highly effective for removing bulk inorganic salts like NaCl and ZnCl₂, it is less effective at separating the structurally similar Azure dyes.

-

Protocol:

-

Dissolve the crude this compound solid in a minimum amount of hot deionized water (near boiling).

-

Perform a hot filtration using fluted filter paper to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

-

Collect the deep, bronze-colored needle-like crystals by vacuum filtration.

-

Wash the crystals sparingly with ice-cold deionized water.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C).

-

Method 2: pH-Controlled Solvent Extraction (Targeted Azure B Removal)

-

Principle & Trustworthiness: This is the most elegant and effective method for removing Azure B and other demethylated congeners. Its efficacy is based on the differential basicity of the dyes. This compound is a quaternary amine and remains charged and water-soluble across a wide pH range. Azure B, a tertiary amine, can be deprotonated at a moderately alkaline pH (~9.5) to its neutral, lipophilic free base form. This uncharged form can then be selectively extracted into an immiscible organic solvent, while the charged this compound remains in the aqueous phase[5][6][9]. The process is self-validating: extraction is continued until the organic layer is colorless, indicating complete removal of the impurities.

-

Protocol:

-

Prepare an aqueous solution of the recrystallized this compound.

-

Buffer the solution to a pH of 9.5 using a suitable buffer system (e.g., borate buffer).

-

Transfer the solution to a separatory funnel and add an equal volume of an appropriate organic solvent (historically carbon tetrachloride, but the less toxic dichloromethane is a suitable substitute)[5][10].

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate. The Azure B and other impurities will impart a color (often reddish or purple) to the organic layer.

-

Drain and discard the organic layer. Repeat the extraction with fresh portions of the organic solvent until the organic layer remains colorless.

-

The purified aqueous this compound solution can then be acidified (e.g., with HCl) and the pure dye crystallized by the addition of a salt or evaporation[5].

-

The following workflow illustrates the purification logic, starting from the crude synthetic product.

Caption: A logical workflow for the purification and validation of this compound.

Part III: Analytical Validation of Purity

Visual inspection is insufficient; purity must be confirmed with quantitative analytical techniques.

Method 1: UV-Visible Spectroscopy

-

Principle: In dilute aqueous solution, this compound exhibits a distinct primary absorption maximum (λmax) around 665-668 nm[11][12]. The presence of demethylated impurities like Azure B, which has a λmax at a shorter wavelength (~648 nm), will cause a characteristic "shoulder" on the main peak or a blue-shift of the λmax. High purity is indicated by a sharp, symmetrical peak at the correct wavelength.

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the definitive method for separating and quantifying this compound from its closely related impurities[3][13]. A reversed-phase C18 column is typically used, where compounds are separated based on their hydrophobicity. This compound, being the most methylated and thus most nonpolar of the series, will have the longest retention time.

-

Exemplar Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)[13][14].

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of acetonitrile and water (e.g., 35:65 v/v) containing an acidic modifier like 0.1% formic acid or a phosphate buffer to ensure sharp peak shapes[13][15].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the λmax of this compound (~665 nm)[14].

-

Quantification: Purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks.

-

Data Summary for Purity Assessment

The following table summarizes key parameters for the validation of this compound purity.

| Parameter | Technique | Expected Result for High-Purity this compound | Common Impurity Indication |

| λmax | UV-Vis Spectroscopy | ~665 - 668 nm | Peak shift to lower wavelength (e.g., <660 nm) |

| Spectral Shape | UV-Vis Spectroscopy | Sharp, symmetrical peak | Shoulder on the short-wavelength side of the peak |

| Retention Time | Reversed-Phase HPLC | Longest retention time among thiazine dyes | Presence of earlier-eluting peaks (Azure B, A, C) |

| Purity by Area % | HPLC | > 99.0% | Significant area contribution from other peaks |

Conclusion

The preparation of high-purity this compound is a rigorous but essential process for ensuring the validity and reproducibility of scientific research. A systematic approach, beginning with a well-understood synthesis, followed by targeted purification steps to remove specific classes of impurities, and concluding with stringent analytical validation, is the only reliable path. By understanding the chemical principles behind each step—from the role of MnO₂ in cyclization to the pH-dependent partitioning of Azure B—researchers can move from being mere consumers of a reagent to being masters of their chemical tools, fostering a higher standard of scientific integrity.

References

-

Title: Synthesis and Charecterisation of this compound Derivatives Source: eGrove - University of Mississippi URL: [Link]

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Analysis of this compound Purity in Reversed-Phase Cation-Exchange and Reversed-Phase Cation-Exclusion Modes Source: SIELC Technologies URL: [Link]

-

Title: Determination of this compound and Its Metabolite Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: PubMed Central URL: [Link]

- Title: Preparation method of this compound - CN105130926A Source: Google Patents URL

- Title: Improved process for the purification of this compound - EP3795565A1 Source: Google Patents URL

- Title: Process for preparing this compound - US4212971A Source: Google Patents URL

-

Title: The purification of this compound and azure B by solvent extraction and crystallization Source: Stain Technology URL: [Link]

-

Title: The purification of this compound and azure B by solvent extraction and crystallization. Source: Semantic Scholar URL: [Link]

-

Title: Determination of this compound residues in aquatic products by liquid chromatography-tandem mass spectrometry Source: Journal of Separation Science URL: [Link]

- Title: High-performance-liquid-chromatography detection method for this compound in aquaculture water - CN103983703A Source: Google Patents URL

-

Title: HPLC Method for Analysis of this compound on Primesep 100 Column Source: SIELC Technologies URL: [Link]

-

Title: Determination of this compound in Pig Plasma Using RP-HPLC with Solid Phase Extraction Source: Chinese Pharmaceutical Journal URL: [Link]

-

Title: UV-Vis spectrum of this compound solution, with maximum absorption at 668 nm. Source: ResearchGate URL: [Link]

-

Title: IMPROVED PROCESS FOR THE PURIFICATION OF this compound - European Patent Office Source: Googleapis URL: [Link]

-

Title: On the Mechanism of the Caro Synthesis of this compound Source: EarthLine Publishers URL: [Link]

-

Title: this compound | C16H18ClN3S | CID 6099 Source: PubChem - NIH URL: [Link]

-

Title: The Purification of this compound and Azure B by Solvent Extraction and Crystallization Source: Taylor & Francis Online URL: [Link]

-

Title: UV-Vis spectrum of this compound solution, with maximu Source: Open-i URL: [Link]

-

Title: The Purification of this compound and Azure B by Solvent Extraction and Crystallization Source: Semantic Scholar URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of this compound and Its Metabolite Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3795565A1 - Improved process for the purification of this compound - Google Patents [patents.google.com]

- 5. The purification of this compound and azure B by solvent extraction and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CN105130926A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. US4212971A - Process for preparing this compound - Google Patents [patents.google.com]

- 9. The purification of this compound and azure B by solvent extraction and crystallization. | Semantic Scholar [semanticscholar.org]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. Analysis of this compound Purity in Reversed-Phase Cation-Exchange and Reversed-Phase Cation-Exclusion Modes | SIELC Technologies [sielc.com]

- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 15. CN103983703A - High-performance-liquid-chromatography detection method for this compound in aquaculture water - Google Patents [patents.google.com]

Methylene Blue: A Comprehensive Technical Guide for Researchers

By a Senior Application Scientist

Methylene blue (MB), a synthetic phenothiazine dye, has a rich history spanning over a century, finding applications from a simple textile dye to a complex therapeutic agent.[1][2][3] For the modern researcher, its true value lies in a unique combination of chemical properties that make it a versatile tool in a multitude of scientific disciplines. This guide provides an in-depth exploration of the core chemical characteristics of this compound relevant to researchers in drug development, analytical chemistry, and biomedical sciences. We will delve into its redox behavior, photochemical capabilities, and interactions with biomolecules, offering not just protocols but the scientific rationale behind them.

Synthesis, Purification, and Core Molecular Properties

This compound, chemically known as 3,7-bis(dimethylamino)phenothiazin-5-ium chloride, is a dark green crystalline powder that forms a deep blue solution in water.[4] The hydrated form typically contains three molecules of water per unit of this compound.[5]

Synthesis Overview

The classical synthesis of this compound involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate, followed by reaction with dimethylaniline and subsequent oxidative cyclization.[6][7] While various synthetic routes exist, the purity of the final product is a critical concern for research applications, as impurities such as Azure B can significantly impact experimental outcomes.[8]

Purification for Research-Grade Applications

Commercial preparations of this compound often contain significant amounts of other thiazine dyes.[9] For applications requiring high purity, such as clinical studies or sensitive biochemical assays, purification is essential. A common laboratory-scale purification method involves recrystallization from water or a mixture of water and organic solvents like tetrahydrofuran, followed by treatment with hydrochloric acid to obtain a stable, crystalline form.[6][7]

Experimental Protocol: Recrystallization of this compound

-

Dissolution: Dissolve the crude this compound powder in hot deionized water to create a saturated solution.

-

Hot Filtration: While hot, filter the solution through a heated funnel with filter paper to remove insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water, followed by a non-polar solvent like diethyl ether to remove residual water and organic impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

The purity of the recrystallized this compound should be verified using analytical techniques such as HPLC, UV-Vis spectroscopy, and mass spectrometry.[9]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ClN₃S | [4] |

| Molecular Weight | 319.85 g/mol | [10] |

| λmax (in water) | ~664 nm | [10] |

| Solubility in water (25 °C) | 43.6 g/L | [10] |

| pKa | 3.8 | [10] |

| Redox Potential (E₀') | +0.01 V | [5] |

The Redox Heart of this compound: A Reversible Electron Shuttle

A defining characteristic of this compound is its ability to act as a redox indicator and an electron cycler.[1][5] In an oxidizing environment, it exists in its vibrant blue cationic form (MB⁺).[5] Upon exposure to a reducing agent, it accepts two electrons and one proton to form the colorless, reduced leukothis compound (LMB).[5]

This reversible redox transition is the basis for the classic "blue bottle" experiment, where glucose in an alkaline solution reduces this compound to its colorless form, which is then re-oxidized to the blue form by shaking the bottle to introduce oxygen.[5]

Mechanism of Redox Cycling in Biological Systems

In biological contexts, this compound can interact with the electron transport chain in mitochondria.[5][11] It can accept electrons from NADH, NADPH, and FADH₂, and in its reduced form (as LMB), it can donate electrons to components like cytochrome c.[5] This ability to shuttle electrons has significant implications:

-

Antidote for Methemoglobinemia: this compound is an FDA-approved treatment for methemoglobinemia.[4] In this condition, the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to bind oxygen. This compound is reduced to leukothis compound by NADPH-methemoglobin reductase, and LMB then reduces methemoglobin back to functional hemoglobin.[1]

-

Neuroprotective Effects: this compound's ability to enhance mitochondrial function by bypassing complexes I and III of the electron transport chain is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[1][4]

Harnessing Light: The Photochemical and Photophysical Properties of this compound

This compound is a potent photosensitizer, meaning it can absorb light energy and transfer it to other molecules, leading to photochemical reactions.[3][5] This property is central to its use in photodynamic therapy (PDT).

Light Absorption and Electronic Transitions

The planar structure of the phenothiazine ring system in this compound allows for efficient delocalization of π-electrons.[12] This results in a strong absorption of light in the visible spectrum, with a maximum absorption peak (λmax) around 660-670 nm, which is in the red region of the visible spectrum.[12][13] This absorption corresponds to the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[12]

The Jablonski Diagram and Photosensitization Mechanisms

Upon absorption of a photon, this compound is excited from its ground state (S₀) to an excited singlet state (S₁). From here, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is this triplet state that is primarily responsible for the photosensitizing effects of this compound.

This compound can initiate photochemical reactions through two main mechanisms:

-

Type I Mechanism: The excited triplet state of this compound can directly interact with a substrate molecule, leading to electron or hydrogen transfer, resulting in the formation of radical ions.[14]

-

Type II Mechanism: The excited triplet state of this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5][14] Singlet oxygen is a potent oxidizing agent that can damage cellular components, a property exploited in photodynamic therapy for cancer and microbial infections.[15][16]

Factors Influencing Photochemical Efficiency

The photochemical efficiency of this compound is influenced by several factors, including:

-

Solvent Environment: The polarity and viscosity of the solvent can affect the lifetime of the excited states and the efficiency of intersystem crossing.[17]

-

Aggregation: At higher concentrations, this compound molecules can form dimers and higher-order aggregates, which can alter their absorption spectra and reduce their photosensitizing efficiency.[12][18][19]

-

Binding to Biomolecules: Interaction with molecules like DNA and proteins can either enhance or quench the photochemical activity of this compound.[20][21]

Interactions with Biological Macromolecules

This compound's positive charge and planar aromatic structure facilitate its interaction with negatively charged and hydrophobic domains of biological macromolecules.

Interaction with Nucleic Acids

This compound can bind to DNA through two primary modes:

-

Intercalation: The planar phenothiazine ring system can insert itself between the base pairs of the DNA double helix.[21][22]

-

Electrostatic Interaction: The cationic this compound can interact with the negatively charged phosphate backbone of DNA.[21][22]

These interactions can be studied using spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy.[21][23] Upon intercalation, a hypochromic (decrease in absorption intensity) and bathochromic (red-shift of λmax) effect is typically observed in the absorption spectrum of this compound.[22]

Interaction with Proteins

This compound can also bind to proteins, primarily through electrostatic and hydrophobic interactions.[24] For instance, it has been shown to interact with serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA).[24] This binding can alter the protein's conformation and can influence the distribution and bioavailability of this compound in biological systems.

Analytical Characterization Techniques

A variety of analytical techniques are employed to characterize this compound and study its properties:

-

UV-Visible Spectroscopy: Used to determine the concentration of this compound, study its aggregation behavior, and monitor its interaction with other molecules.[21][25]

-

Fluorescence Spectroscopy: Provides insights into the binding of this compound to macromolecules and its photophysical properties.[21]

-

High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of this compound and separating it from related impurities.[9]

-

Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation of this compound and its degradation products.[26][27]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present in the this compound molecule.[28][29]

Conclusion

The chemical properties of this compound are a testament to its enduring relevance in scientific research. Its multifaceted nature, encompassing reversible redox behavior, potent photosensitizing capabilities, and predictable interactions with biomolecules, provides a rich platform for innovation. For researchers, a thorough understanding of these fundamental chemical principles is paramount to designing robust experiments and unlocking the full potential of this remarkable compound in fields ranging from analytical chemistry to advanced therapeutics.

References

- This compound - Wikipedia. (n.d.).

- This compound | C16H18ClN3S | CID 6099 - PubChem. (n.d.). NIH.

-

Review on this compound: Its Properties, Uses, Toxicity and Photodegradation - MDPI. (2022, January 14). Retrieved January 9, 2026, from [Link]

-

Solar-Driven Photodegradation of this compound Dye Using Al-Doped ZnO Nanoparticles. (n.d.). Retrieved January 9, 2026, from [Link]

-

How Does The Chemical Structure Of this compound Relate To Its Absorption Spectrum? (2025, June 8). Retrieved January 9, 2026, from [Link]

-

The structure and the redox cycle of this compound. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Performance and mechanism of this compound degradation by an electrochemical process - RSC Publishing. (n.d.). Retrieved January 9, 2026, from [Link]

- US12215234B2 - Process for the purification of this compound - Google Patents. (n.d.).

-

The degradation pathways of this compound reacting with Photocatalytic oxidation. (n.d.). Retrieved January 9, 2026, from [Link]

-

Enhancing Analytical Sensitivity and Selectivity for this compound Determination in Water Samples by Using Multiphase Electroextraction Coupled with Optical Absorption Spectroscopy and Surface-Enhanced Raman Scattering. (2024, July 20). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Redox cycling of this compound (MB). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Photophysical, photochemical, and photobiological characterization of this compound formulations for light-activated root canal disinfection. (2007, May 1). SPIE Digital Library. Retrieved January 9, 2026, from [Link]

-

Aggregation of this compound in Frozen Aqueous Solutions Studied by Absorption Spectroscopy. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Photodynamic Effect of this compound and Low Level Laser Radiation in Head and Neck Squamous Cell Carcinoma Cell Lines. (2018, April 7). NIH. Retrieved January 9, 2026, from [Link]

- EP3795565A1 - Improved process for the purification of this compound - Google Patents. (n.d.).

-

(PDF) Spectroscopic study of this compound photophysical properties in biological media. (2023, November 10). Retrieved January 9, 2026, from [Link]

-

Self-aggregation of this compound in aqueous medium and aqueous solutions of Bu4NBr and urea. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved January 9, 2026, from [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 9, 2026, from [Link]

-

Chemical Characterization and Adsorption Kinetics of this compound: A Comparative Study of Activated Carbon and Plant-Based Bioadsorbents. (2025, June 10). Retrieved January 9, 2026, from [Link]

-

Sequence-Specific Interactions of this compound with Polynucleotides and DNA: A Spectroscopic Study. (n.d.). Journal of the American Chemical Society. Retrieved January 9, 2026, from [Link]

-

Binding, aggregation and photochemical properties of this compound in mitochondrial suspensions. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Aggregation of this compound in frozen aqueous solutions studied by absorption spectroscopy. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Analysis of this compound Purity in Reversed-Phase Cation-Exchange and Reversed-Phase Cation-Exclusion Modes. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

-

(PDF) Synthesis and Characterization of a Molecularly Imprinted Polymer for this compound. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Full article: Study of interaction of this compound with DNA and albumin. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

-

This compound in photodynamic therapy: From basic mechanisms to clinical applications. (2025, August 6). Retrieved January 9, 2026, from [Link]

-

The aggregation of this compound in montmorillonite dispersions. (2018, July 9). Clay Minerals. Retrieved January 9, 2026, from [Link]

-

CHARACTERIZATION AND STUDY OF ADSORPTION OF this compound DYE USING ACTIVATED CARBON National Institute of Te l Rourkela- - CORE. (n.d.). Retrieved January 9, 2026, from [Link]

-

Main physical and chemical characteristics of this compound. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Reduction and uptake of this compound by human erythrocytes. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

Synthesis and Charecterisation of this compound Derivatives. (n.d.). University of Mississippi. Retrieved January 9, 2026, from [Link]

-

Effect of Photodynamic Therapy with the Photosensitizer this compound on Cerebral Endotheliocytes In Vitro. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

This compound (MB) as a redox-cycling phenothiazine drug in vivo. MB... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound in photodynamic therapy: From basic mechanisms to clinical applications. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

This compound Binding to DNA with Alternating GC Base Sequence: A Modeling Study. (n.d.). Rohs Lab. Retrieved January 9, 2026, from [Link]

-

The purification of this compound and azure B by solvent extraction and crystallization. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound-mediated photodynamic therapy enhances apoptosis in lung cancer cells. (2013, May 24). Retrieved January 9, 2026, from [Link]

-

Exploring the Interaction of New this compound with Serum Albumin Proteins. (2023, August 23). Retrieved January 9, 2026, from [Link]

-

Chapter 6: this compound for Cancer Photodynamic and Photothermal Therapy. (n.d.). Retrieved January 9, 2026, from [Link]

-

Characterization of the Binding of this compound to DNA by Spectroscopic Methods | Request PDF. (2025, August 8). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound in photodynamic therapy: From basic mechanisms to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. US12215234B2 - Process for the purification of this compound - Google Patents [patents.google.com]

- 7. EP3795565A1 - Improved process for the purification of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of this compound Purity in Reversed-Phase Cation-Exchange and Reversed-Phase Cation-Exclusion Modes | SIELC Technologies [sielc.com]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Photodynamic Therapy with the Photosensitizer this compound on Cerebral Endotheliocytes In Vitro [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Photodynamic Effect of this compound and Low Level Laser Radiation in Head and Neck Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. worldscientific.com [worldscientific.com]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Self-aggregation of this compound in aqueous medium and aqueous solutions of Bu4NBr and urea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Binding, aggregation and photochemical properties of this compound in mitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Performance and mechanism of this compound degradation by an electrochemical process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Solar-Driven Photodegradation of this compound Dye Using Al-Doped ZnO Nanoparticles | MDPI [mdpi.com]

- 29. chemmethod.com [chemmethod.com]

Methylene Blue as a Catalytic Redox Cycler: A Technical Guide to Mechanism, Applications, and Experimental Validation

Executive Summary

Methylene Blue (MB), a compound with a storied history transitioning from a textile dye to the first fully synthetic therapeutic, is experiencing a renaissance in modern pharmacology.[1] Its clinical utility is rooted in its remarkable properties as a catalytic redox cycler. This guide provides an in-depth exploration of the core mechanisms governing MB's bioactivity, focusing on its pivotal role within the mitochondrial electron transport chain. We will dissect the dichotomy of its concentration-dependent antioxidant and pro-oxidant effects, detail its therapeutic applications in neurodegenerative diseases and methemoglobinemia, and provide validated, step-by-step experimental protocols for researchers to investigate its redox properties in a laboratory setting. This document is intended for scientists and drug development professionals seeking a comprehensive understanding of this compound's unique pharmacology.

Introduction: The Enduring Versatility of a Phenothiazine Dye

First synthesized in 1876 by Heinrich Caro, this compound (methylthioninium chloride) has been applied in fields as diverse as histology, analytical chemistry, and medicine.[1] Its initial use as an antimalarial agent in the 1890s marked the dawn of synthetic chemotherapy.[1] The foundation of its diverse biological effects lies in its ability to act as a redox agent, readily accepting and donating electrons.[2] This process, known as redox cycling, allows MB to interface with and modulate critical biological pathways, most notably cellular respiration.

In a biological system, MB exists in a dynamic equilibrium between its oxidized form (MB+, blue) and its reduced, colorless form, leucothis compound (LMB).[3] It is this capacity to cycle between states that enables it to serve as both a potent antioxidant at low nanomolar concentrations and a pro-oxidant generator at higher micromolar concentrations or in the presence of light.[4] Understanding this dual nature is paramount to harnessing its therapeutic potential.

The Core Mechanism: An Electron Transport Chain Bypass

The primary site of this compound's therapeutic action at low doses is the mitochondrion.[5][6] Due to its lipophilic nature and positive charge, it readily crosses the blood-brain barrier and accumulates within mitochondria.[7] Here, it functions as an alternative electron carrier, creating a bypass that circumvents Complexes I and III of the electron transport chain (ETC), which are common sites of dysfunction and reactive oxygen species (ROS) generation.[6][8]

The mechanism proceeds as follows:

-

Electron Acceptance: this compound (MB+) accepts electrons from NADH and FADH2, a process that reduces it to leucothis compound (LMB).[1][6] This effectively shunts electrons away from Complex I.

-

Electron Donation: The newly formed LMB directly donates these electrons to Cytochrome c, a mobile electron carrier in the intermembrane space.[6][9]

-

Complex IV Activation: Reduced Cytochrome c then transfers the electrons to Complex IV (Cytochrome c oxidase), the terminal enzyme of the ETC.

-

Oxygen Reduction: Complex IV utilizes these electrons to reduce molecular oxygen to water, a process coupled with proton pumping and subsequent ATP synthesis.[5]

This bypass has two profound consequences:

-

Enhanced Respiration: By providing an alternative route for electrons, MB can restore or enhance mitochondrial respiration and ATP production, even when Complexes I or III are inhibited or dysfunctional.[6][10] This is particularly relevant in neurodegenerative diseases characterized by mitochondrial impairment.[7][11]

-

Reduced Oxidative Stress: Superoxide, a primary ROS, is predominantly generated through electron "leaks" at Complexes I and III. By bypassing these complexes, MB significantly diminishes the production of mitochondrial superoxide.[1][4][12]

Key Applications in Drug Development

| Application | Core Mechanism | Supporting Evidence |

| Neurodegenerative Diseases | Restores mitochondrial function, increases ATP, reduces oxidative stress, and may inhibit aggregation of proteins like tau. [6][8][11][13] | Shown to be neuroprotective in animal models of Alzheimer's, Parkinson's, and Huntington's disease. [7][9]Clinical trials have yielded mixed results, potentially due to dosing and formulation challenges. [12] |

| Methemoglobinemia | Serves as an electron shuttle. NADPH-methemoglobin reductase reduces MB to LMB. LMB then non-enzymatically reduces Fe³⁺ in methemoglobin back to functional Fe²⁺ in hemoglobin. [1][2][14] | FDA-approved treatment, considered the standard of care for acquired methemoglobinemia. [14][15] |

| Ifosfamide Neurotoxicity | A toxic metabolite of the chemotherapy agent ifosfamide, chloroacetaldehyde (CAA), disrupts the mitochondrial ETC. MB bypasses this disruption, restoring mitochondrial function. [1][6] | Used clinically to treat and prevent this specific form of chemotherapy-induced encephalopathy. [1] |

| Antimicrobial/Antimalarial | Induces lethal oxidative stress within the pathogen through high-level redox cycling and ROS generation. [1][2][3] | Historically one of its first uses. It is effective against chloroquine-resistant strains of P. falciparum. [1] |

Experimental Protocols for Assessing Redox Activity

To validate the redox cycling properties of this compound, a combination of spectrophotometric, respirometric, and fluorescence-based assays should be employed.

Protocol 1: Spectrophotometric Assay of this compound Reduction

-

Principle: This assay quantifies the rate at which the blue, oxidized form of MB (MB⁺) is reduced to its colorless form, leucothis compound (LMB), by an electron donor. The reduction is monitored by the decrease in absorbance at MB's λmax (~665 nm).

-

Reagents:

-

This compound stock solution (1 mM in ddH₂O).

-

NADPH stock solution (10 mM in buffer).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

(Optional) Isolated mitochondrial fraction or cell lysate.

-

-

Procedure:

-

Set up a quartz cuvette in a spectrophotometer set to read absorbance at 665 nm.

-

To the cuvette, add 980 µL of Assay Buffer.

-

Add 10 µL of MB stock solution for a final concentration of 10 µM. Mix and record a baseline reading.

-

Initiate the reaction by adding 10 µL of NADPH stock solution (final concentration 100 µM).

-

Immediately begin kinetic measurements, recording the absorbance at 665 nm every 15 seconds for 5-10 minutes.

-

-

Self-Validation and Interpretation: A steady decrease in absorbance indicates the reduction of MB. The rate of reduction can be calculated using the Beer-Lambert law. A negative control lacking NADPH should show no change in absorbance. This assay can be adapted to test the reductive capacity of biological samples by replacing NADPH with cell lysates or mitochondrial fractions supplemented with substrates like NADH. [16]

Protocol 2: Measuring Mitochondrial Oxygen Consumption

-

Principle: This experiment uses high-resolution respirometry (e.g., Oroboros O2k or Agilent Seahorse XF) to demonstrate MB's ability to bypass Complex I inhibition and restore mitochondrial respiration.

-

Methodology Workflow:

-

Preparation: Prepare a suspension of isolated mitochondria or permeabilized cells in appropriate respiration buffer.

-

Baseline: Add the biological sample to the instrument chamber and record the baseline oxygen consumption rate (OCR).

-

Substrate Addition: Inject substrates that feed electrons into Complex I (e.g., glutamate and malate) to stimulate respiration. OCR should increase significantly.

-

Complex I Inhibition: Inject Rotenone, a specific inhibitor of Complex I. This will cause a sharp drop in OCR as the primary electron entry point is blocked.

-

This compound Rescue: Inject this compound (e.g., 100-500 nM). A subsequent increase in OCR demonstrates that MB is accepting electrons upstream of the block and donating them downstream, effectively rescuing respiration.

-

-

Self-Validation and Interpretation: The key validation is the significant increase in oxygen consumption after the addition of MB in the presence of a Complex I inhibitor. This directly confirms the bypass mechanism.

Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)

-

Principle: This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to measure changes in cellular ROS levels following treatment with MB. H₂DCFDA is non-fluorescent until it is oxidized by ROS within the cell.

-

Reagents:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma or primary neurons).

-

H₂DCFDA probe (e.g., 5 mM stock in DMSO).

-

This compound solutions (prepared at various concentrations).

-

Positive Control: Antimycin A or H₂O₂.

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Remove culture medium and wash cells with warm PBS.

-

Load cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.

-

Wash cells twice with PBS to remove excess probe.

-

Add fresh medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and controls (vehicle, positive control).

-

Incubate for a defined period (e.g., 1-4 hours).

-

Measure fluorescence using a plate reader (Ex/Em ~495/529 nm).

-

-

Self-Validation and Interpretation: The positive control (Antimycin A) should cause a large increase in fluorescence. For MB, a U-shaped dose-response curve is expected: at low nM concentrations, a decrease in fluorescence compared to the vehicle control indicates an antioxidant effect. At high µM concentrations, an increase in fluorescence would indicate a pro-oxidant effect. This validates the dual nature of MB's redox activity. [17][18]

Conclusion and Future Directions

This compound's capacity as a redox cycler is the cornerstone of its multifaceted pharmacological profile. By acting as a surrogate electron carrier in mitochondria, it can simultaneously boost cellular energy metabolism and quell oxidative stress, a combination of effects highly desirable for treating a range of disorders rooted in mitochondrial dysfunction, particularly neurodegenerative diseases. [6][8][9]However, its concentration-dependent switch to a pro-oxidant state necessitates careful dose optimization and highlights the importance of rigorous experimental validation.

Future research should focus on the development of next-generation phenothiazine derivatives with improved mitochondrial targeting and a wider therapeutic window. [4]Elucidating the downstream signaling effects of MB-modulated mitochondrial function and further exploring its potential in conditions like post-viral fatigue syndromes, where bioenergetic deficits are implicated, represent exciting avenues for drug development professionals.

References

-

This compound - Wikipedia. (n.d.). Wikipedia. [Link]

-

Xing, Y., et al. (2021). The Potentials of this compound as an Anti-Aging Drug. Cells. [Link]

-

Gonzalez-Lima, F., & Auchter, A. (2015). Protection against neurodegeneration with low-dose this compound and near-infrared light. Frontiers in Cellular Neuroscience. [Link]

-

Tucker, D., et al. (2018). From Mitochondrial Function to Neuroprotection – An Emerging Role for this compound. Molecular Neurobiology. [Link]

-

Purnomo, A. S., et al. (2024). Redox cycling of this compound (MB). ResearchGate. [Link]

-

Renoja Wellness. (2024). This compound And Its Impact On Mitochondrial Function, A Deep Dive. Renoja Wellness. [Link]

-

Kariuki, V. M., et al. (2019). An ultrasensitive enzyme-free electrochemical immunosensor based on redox cycling amplification using this compound. Analyst. [Link]

-

Kinetic Study of the Electrochemical Oxidation of this compound with Pt Electrode. (2017). Portugaliae Electrochimica Acta. [Link]

-

What is the mechanism of this compound? (2024). Patsnap Synapse. [Link]

-

This compound Dye Test for Rapid Qualitative Detection of Hydroxyl Radicals Formed in a Fenton's Reaction Aqueous Solution. (2007). ResearchGate. [Link]

-

Yang, L., et al. (2016). Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: this compound Connects the Dots. Progress in Neurobiology. [Link]

-

Sharma, P., et al. (2023). This compound Assisted Electrochemical Detection of Bacterial Biofilm. Journal of AOAC International. [Link]

-

Assay of this compound - Titration. (n.d.). Mettler Toledo. [Link]

-

This compound degradation assessment by advanced oxidation methods. (2017). Redalyc. [Link]

-

This compound - Mitochondrial support, neuroprotection, and cellular resilience. (n.d.). HumanOS. [Link]

-

Rojas, J. C., et al. (2024). Density Functional Theory Study of this compound Demethylation as a Key Step in Degradation Mediated by Reactive Oxygen Species. MDPI. [Link]

-

Gureev, A. P., & Popov, V. N. (2024). This compound and its potential in the treatment of traumatic brain injury, brain ischemia, and Alzheimer's disease. PubMed. [Link]

-

Akamatsu, M., et al. (2024). Mechanism of this compound Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins. ACS Chemical Neuroscience. [Link]

-

This compound as an electron carrier within the electron transport chain (ETC) within mitochondria. (2020). ResearchGate. [Link]

-

Singh, R. K., et al. (2014). This compound Degradation by Reactive Oxygen Species generated using high voltage pulsed electric field. ResearchGate. [Link]

-

This compound Increases Active Mitochondria and Cellular Survival Through Modulation of miR16–UPR Signaling Axis. (2024). ResearchGate. [Link]

-

This compound 101: How It Works and Side Effects. (2024). WebMD. [Link]

-

The Rise of this compound: What Community Pharmacists Should Know. (2024). Lumistry Blog. [Link]

-

(A) Schematic illustration of EC redox cycling with this compound (MB)... (2019). ResearchGate. [Link]

-

Poteet, E., et al. (2012). Neuroprotective Actions of this compound and Its Derivatives. PLoS ONE. [Link]

-

Clinical effectiveness and prospects of this compound: A systematic review. (2022). Infection. [Link]

-

The Science Behind this compound: A Game-Changer in Functional Medicine. (2024). Ringside Health. [Link]

-

This compound (and TRx0237). (2024). Alzheimer's Drug Discovery Foundation. [Link]

-

The Potentials of this compound as an Anti-Aging Drug. (2021). MDPI. [Link]

-

This compound: Uses, Benefits, and Risks. (2023). GoodRx. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pfm :: Precision and Future Medicine [pfmjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Protection against neurodegeneration with low-dose this compound and near-infrared light [frontiersin.org]

- 6. From Mitochondrial Function to Neuroprotection – An Emerging Role for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound - Mitochondrial support, neuroprotection, and cellular resilience | Longevity Protocols [longevity-protocols.com]

- 9. Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: this compound Connects the Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 11. This compound and its potential in the treatment of traumatic brain injury, brain ischemia, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Mechanism of this compound Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: How It Works [webmd.com]

- 15. goodrx.com [goodrx.com]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Foundational Research on Methylene Blue's Effects on Cellular Metabolism

Abstract

Methylene blue (MB), the first fully synthetic drug, has a rich history spanning over a century, from its initial use as a textile dye to its modern applications in medicine and research.[1][2] This in-depth technical guide provides a comprehensive exploration of the foundational research into this compound's profound effects on cellular metabolism. We will delve into the core mechanisms of its action, focusing on its role as a unique redox agent within the mitochondrial electron transport chain (ETC). This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough understanding of MB's metabolic modulation but also practical, field-proven insights into experimental design and execution. We will explore the causality behind experimental choices, present self-validating protocols, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of this versatile compound's impact on cellular bioenergetics.

Introduction: The Renaissance of a Century-Old Compound

First synthesized in 1876, this compound (methylthioninium chloride) is a phenothiazine dye with a remarkable range of applications.[1][3] While historically used for treating methemoglobinemia and as a surgical stain, recent research has illuminated its potent effects on cellular metabolism, sparking renewed interest in its therapeutic potential for a host of conditions linked to mitochondrial dysfunction, including neurodegenerative diseases and age-related decline.[3][4][5][6]

MB's unique physicochemical properties, particularly its ability to act as a redox cycler, allow it to directly influence the heart of cellular energy production: the mitochondria.[1][3][7] This guide will dissect the intricate mechanisms by which MB modulates mitochondrial function and overall cellular metabolism, providing a robust framework for researchers seeking to investigate or harness its effects.

The Core Mechanism: this compound as a Catalytic Redox Cycler

At the heart of MB's metabolic influence lies its ability to function as an alternative electron carrier in the mitochondrial electron transport chain (ETC).[5][7][8] This unique property allows it to bypass certain enzymatic steps, enhance electron flow, and ultimately boost cellular respiration and ATP production.

Interaction with the Electron Transport Chain

This compound's primary action is centered on its ability to accept and donate electrons, effectively "shuttling" them within the ETC. In its oxidized form, MB can accept electrons from NADH, becoming reduced to leucothis compound (LMB).[1][4][9] This colorless form can then donate these electrons to cytochrome c, bypassing Complexes I and III of the ETC.[1][4][5] This process is particularly significant in pathological states where these complexes may be inhibited or dysfunctional. By providing an alternative route for electron transport, MB can restore mitochondrial respiration and energy production.[8]

The re-oxidized MB is then free to repeat the cycle, acting as a catalyst to maintain electron flow. This redox cycling not only sustains ATP synthesis but also reduces the leakage of electrons that can lead to the formation of harmful reactive oxygen species (ROS).[3][5][10]

Signaling Pathway: this compound's Electron Shuttling in the ETC

Caption: Step-by-step workflow for the Seahorse XF Mitochondrial Stress Test.

Increased ATP Production

A direct consequence of enhanced mitochondrial respiration is an increase in the production of adenosine triphosphate (ATP), the cell's primary energy currency. [3][8][10]This effect is particularly beneficial in conditions of metabolic stress or mitochondrial impairment where ATP levels are compromised.

Experimental Protocol: Measuring Cellular ATP Levels

This protocol describes a common method for quantifying cellular ATP using a luciferase-based assay.

Materials:

-

Cultured cells treated with and without this compound

-

ATP assay kit (containing lysis buffer, luciferase, and D-luciferin)

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with the desired concentration of this compound for a specified time.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add the lysis buffer provided in the kit to release the cellular ATP.

-

Prepare ATP Standard Curve: Prepare a series of ATP standards of known concentrations to generate a standard curve.

-

Assay Reaction: Add the luciferase/D-luciferin reagent to both the cell lysates and the ATP standards in a luminometer-compatible plate.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve. Normalize the results to the protein concentration of the cell lysates.

Modulation of Glucose Metabolism

This compound has also been shown to influence glucose metabolism. Studies have demonstrated that MB can increase glucose uptake in various cell types, including astrocytes. [8][11]This is often accompanied by an increase in the activity of hexokinase, the first and rate-limiting enzyme in glycolysis. [11]

Experimental Protocol: Assessing Glucose Uptake

This protocol details the use of a fluorescent glucose analog, 2-NBDG, to measure glucose uptake.

Materials:

-

Cultured cells treated with and without this compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Incubate with 2-NBDG: Remove the treatment medium and incubate the cells with a medium containing 2-NBDG for a specified time (e.g., 30-60 minutes).

-

Wash: Remove the 2-NBDG containing medium and wash the cells several times with cold PBS to remove extracellular fluorescence.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope for imaging or a fluorescence plate reader for quantification.

-

Data Analysis: Quantify the fluorescence intensity to determine the relative glucose uptake in treated versus untreated cells.

Reduction of Oxidative Stress

By improving the efficiency of the ETC, this compound can decrease the production of reactive oxygen species (ROS), which are byproducts of normal cellular respiration. [3]This antioxidant effect is a key component of its neuroprotective and anti-aging properties.

Experimental Protocol: Measurement of Mitochondrial Hydrogen Peroxide (H₂O₂) Production

This protocol uses the fluorescent dye Amplex Red to measure H₂O₂ release from isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

This compound

-

Spectrofluorometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

-